N'-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide
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Overview
Description
N’-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide typically involves the reaction of 4-methoxyacetophenone with methoxycarbonylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N’-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N’-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’-[1-(4-bromophenyl)ethylidene]methoxycarbohydrazide: Similar structure but with a bromine atom instead of a methoxy group.
N’-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide: Similar structure but with the methoxy group in a different position on the phenyl ring.
N’-[1-(4-METHOXYPHENYL)ETHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE: Contains a pyrazine ring instead of a simple hydrazinecarboxylate.
Uniqueness
N’-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide is unique due to its specific methoxy group positioning and its ability to undergo a variety of chemical reactions. This versatility makes it valuable in different research and industrial applications .
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-8(12-13-11(14)16-3)9-4-6-10(15-2)7-5-9/h4-7H,1-3H3,(H,13,14) |
InChI Key |
FKXIEMKBZTWPIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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